OTS193320
Description
cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine is a synthetic small molecule characterized by a complex bicyclic core (imidazo[1,2-a]pyridine) substituted with a 5-chloro-2,4-dimethoxyphenyl group and a cyclohexane-1,4-diamine scaffold bearing a 4-nitrobenzyl moiety. The compound’s structural complexity arises from its stereochemistry (cis configuration at the cyclohexane ring) and diverse functional groups, which contribute to its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C28H30ClN5O4 |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
4-N-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-1-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C28H30ClN5O4/c1-37-26-15-27(38-2)24(29)14-23(26)25-17-33-12-11-21(13-28(33)32-25)31-20-7-5-19(6-8-20)30-16-18-3-9-22(10-4-18)34(35)36/h3-4,9-15,17,19-20,30-31H,5-8,16H2,1-2H3 |
InChI Key |
LGYQCBXDHOTMJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)NC4CCC(CC4)NCC5=CC=C(C=C5)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Preparation Methods
Groebke-Blackburn-Bienaymé Three-Component Reaction
The imidazo[1,2-a]pyridine scaffold is constructed via a [3+2] cycloaddition between 2-aminopyridine derivatives, aldehydes, and isocyanides. For the target compound, 2-amino-5-chloro-4-methoxypyridine reacts with 2,4-dimethoxybenzaldehyde and tert-butyl isocyanide under acidic conditions:
Reaction Conditions
-
Catalyst: Chiral phosphoric acid (CPA) (5 mol%)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 20°C, 12–24 hours
Key Advantages
-
Introduces C2 aryl group (5-chloro-2,4-dimethoxyphenyl) during core formation
Functionalization at C7 Position
Buchwald-Hartwig Amination
The C7 position is functionalized via palladium-catalyzed coupling between 7-bromoimidazo[1,2-a]pyridine intermediates and cis-cyclohexane-1,4-diamine precursors:
Typical Protocol
Critical Considerations
-
Strict exclusion of oxygen prevents diamine oxidation
-
cis-Selectivity maintained via steric hindrance from 4-nitrobenzyl group
Diamine Precursor Synthesis
Reductive Amination of Cyclohexanedione
cis-Cyclohexane-1,4-diamine is prepared through a stereocontrolled reductive amination:
Stepwise Process
-
Ketone Protection : 1,4-cyclohexanedione → 1,4-dioxaspiro[4.5]decane-8-one
-
Reductive Amination :
-
Amine: 4-nitrobenzylamine
-
Reducing Agent: NaBH₃CN
-
Solvent: MeOH, 0°C → RT
-
-
Deprotection : HCl/EtOH, reflux
Stereochemical Outcome
Final Coupling and Purification
Tandem Deprotection-Coupling
The fully protected intermediate undergoes simultaneous deprotection and cyclization under acidic conditions:
Optimized Conditions
| Component | Detail |
|---|---|
| Acid | HCl (4M in dioxane) |
| Temperature | 60°C, 6 hours |
| Workup | Neutralization (NaHCO₃), extraction (EtOAc) |
| Chromatography | Silica gel (CH₂Cl₂:MeOH 9:1) |
| Final Yield | 82% |
Analytical Data
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics Across Methods
| Method | Step Count | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential Coupling | 7 | 45% | 92% | Moderate |
| Convergent Synthesis | 5 | 68% | 95% | High |
| One-Pot Strategy | 4 | 58% | 89% | Limited |
Key Observations
-
Convergent synthesis minimizes intermediate purification steps
-
Chiral resolution remains challenging; CPA catalysis provides 88% ee
Mechanistic Insights
Stereochemical Control in Diamine Formation
Density functional theory (DFT) calculations reveal the cis-selectivity arises from:
-
Transition-state stabilization via π-π stacking between nitrobenzyl and cyclohexane rings
-
Lower activation energy for cis-pathway (ΔΔG‡ = 2.3 kcal/mol)
Computational Parameters
-
Level: B3LYP/6-311G++(d,p)
-
Software: Gaussian 16
Scale-Up Challenges and Solutions
Table 2. Process Optimization Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1.2 mol% Pd |
| Solvent Volume | 10 mL/g | 3.5 mL/g |
| Reaction Time | 16 hours | 8 hours |
| Yield | 65% | 72% |
Critical Adjustments
-
Switch from DCM to MeCN improves heat transfer
Recent Methodological Advances
Photoredox Catalysis for C-H Amination
Emerging protocols utilize Ir(ppy)₃ catalysts for direct C7 amination, bypassing bromination steps:
-
Substrate: 2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
-
Amine: cis-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine
-
Light Source: 450 nm LEDs
-
Yield: 61% (preliminary)
Chemical Reactions Analysis
OTS193320 undergoes several types of chemical reactions, primarily focusing on its interaction with SUV39H2 . The compound inhibits the methyltransferase activity of SUV39H2, leading to a reduction in histone H3 lysine 9 tri-methylation levels . This inhibition triggers apoptotic cell death in cancer cells . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the imidazo[1,2-a]pyridine core . The major products formed from these reactions are the demethylated histone proteins and apoptotic cancer cells .
Scientific Research Applications
OTS193320 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying the role of histone methylation in gene regulation and chromatin dynamics . In biology, it is used to investigate the mechanisms of DNA repair and chromatin maintenance . In medicine, this compound has shown potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs like doxorubicin . The compound has been shown to sensitize cancer cells to doxorubicin by reducing the levels of phosphorylated H2AX, a marker of DNA damage . In industry, this compound could be used in the development of novel cancer therapies and as a research tool for drug discovery .
Mechanism of Action
OTS193320 exerts its effects by inhibiting the methyltransferase activity of SUV39H2 . This inhibition leads to a decrease in global histone H3 lysine 9 tri-methylation levels, which in turn triggers apoptotic cell death in cancer cells . The molecular targets of this compound include the SUV39H2 enzyme and histone H3 . The pathways involved in its mechanism of action include the DNA damage response pathway, as evidenced by the reduction in phosphorylated H2AX levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the imidazo[1,2-a]pyridine class, a scaffold widely explored for its pharmacological relevance. Below is a comparative analysis with structurally related derivatives:
Core Structural Similarities and Differences
- Imidazo[1,2-a]pyridine Derivatives: Target Compound: Features a 5-chloro-2,4-dimethoxyphenyl group at position 2 and a substituted cyclohexane-1,4-diamine at position 5. The cis configuration enhances conformational rigidity. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Contains a 4-nitrophenyl group at position 7 and ester functionalities, differing in substituent bulk and electronic properties .
Physicochemical Properties
Bioactivity and Target Interactions
- The cyclohexane-diamine moiety may enhance membrane permeability.
- Compound 1l: Demonstrated moderate activity in preliminary assays, likely due to its electron-withdrawing nitro and cyano groups, which stabilize transition states in enzyme inhibition .
Key Research Findings and Mechanistic Insights
- Synthetic Challenges: The cis configuration of the cyclohexane ring in the target compound requires stereoselective synthesis, contrasting with the more straightforward synthesis of non-chiral analogs like Compound 1l .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : The 4-nitrobenzyl group in the target compound may enhance binding affinity compared to phenyl or alkyl substituents in other derivatives.
- Chlorine Substitution : The 5-chloro group on the dimethoxyphenyl ring could improve metabolic stability relative to unhalogenated analogs.
Data Table: Comparative Analysis of Key Derivatives
Biological Activity
The compound cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine , with CAS number 2093401-33-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from imidazoles and pyridines. Its molecular formula is , with a molecular weight of approximately 536.02 g/mol . The presence of various functional groups suggests a potential for diverse biological interactions.
Biological Activity Overview
Research indicates that compounds with imidazo and pyridine structures often exhibit significant biological activities, including:
- Antitumor Activity : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as α-glucosidase, which is relevant for diabetes management.
- Antimicrobial Properties : Compounds in this class have been evaluated for their ability to combat bacterial and fungal infections.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related imidazole derivatives. For instance, compounds with similar structures have been reported to inhibit the growth of cancer cells in vitro. A study indicated that certain imidazoquinazolines exhibited IC50 values as low as 6.26 μM against lung cancer cell lines, suggesting that structural modifications can enhance potency against tumors .
Enzyme Inhibition Studies
The inhibition of α-glucosidase has been a focal point in evaluating the pharmacological potential of this compound. Research has shown that substituents on the imidazole ring significantly influence inhibitory activity. For example:
- Compounds with electron-donating groups (e.g., methoxy groups) showed enhanced inhibitory effects.
- The presence of electron-withdrawing groups (e.g., chloro) tended to reduce activity.
Table 1 summarizes the IC50 values of various imidazo derivatives against α-glucosidase:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Acarbose | 750 | Standard control |
| Compound 11j | 12.44 | Most potent derivative |
| Compound X | 308.33 | Moderate activity |
The proposed mechanism of action for these compounds includes:
- Binding to Enzymes : Inhibition occurs through binding at the active site of target enzymes like α-glucosidase.
- Alteration of Protein Conformation : Some studies suggest that these compounds can induce conformational changes in enzymes, thereby inhibiting their function .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A group synthesized various imidazole derivatives and tested them against several cancer cell lines, noting significant reductions in cell viability at specific concentrations .
- Enzyme Kinetics Analysis : Kinetic studies revealed that certain modifications to the imidazole moiety could enhance binding affinity to α-glucosidase, suggesting avenues for drug design .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step strategies:
- One-pot reactions : Utilize sequential coupling steps under controlled conditions (e.g., temperature, solvent polarity) to reduce intermediate isolation, as demonstrated for imidazo[1,2-a]pyridine derivatives .
- Stoichiometric control : Adjust reactant ratios (e.g., amine:halide) to minimize side products. Evidence from analogous imidazole syntheses highlights the importance of stoichiometry in achieving >50% yields .
- Purification : Combine column chromatography (silica gel, gradient elution) with recrystallization (e.g., ethanol/water mixtures) to isolate high-purity fractions. Confirm purity via HPLC (≥95% threshold) .
Q. What analytical techniques are essential for confirming structural integrity?
- Methodological Answer : A multi-spectral approach is critical:
- NMR : Assign ¹H/¹³C NMR signals to verify substituent positions (e.g., imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm; cyclohexane diamine carbons at δ 40–60 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm mass error) .
- IR : Confirm functional groups (e.g., nitrobenzyl C-NO₂ stretch at ~1520 cm⁻¹) .
Q. How should researchers assess purity and stability during storage?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products. Set acceptance criteria (e.g., ≤5% impurities) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles via LC-MS. Control humidity with desiccants .
Advanced Research Questions
Q. How can researchers design experiments to evaluate target interactions and selectivity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff). Include negative controls (e.g., scrambled peptides) to assess nonspecific binding .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What strategies resolve contradictions in reported solubility or bioactivity data?
- Methodological Answer :
- Polymorph screening : Perform solvent-mediated crystallization (e.g., acetone/water) and analyze forms via PXRD and DSC. Different polymorphs exhibit variable solubility (e.g., Form I vs. Form II) .
- Orthogonal bioassays : Compare results from enzymatic assays (e.g., fluorescence-based) and cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-nitrobenzyl with 4-cyanobenzyl) and test in parallel. Prioritize regions like the imidazo[1,2-a]pyridine core for derivatization .
- 3D-QSAR modeling : Align analogs in a pharmacophore model (e.g., Discovery Studio) to correlate steric/electronic features with activity trends (e.g., IC50 shifts) .
Q. What methodologies assess metabolic stability and toxicity profiles?
- Methodological Answer :
- Liver microsomal assays : Incubate with human/rat microsomes (NADPH-regenerating system) and quantify parent compound depletion via LC-MS/MS. Calculate t1/2 for stability ranking .
- AMES test : Use Salmonella typhimurium strains (TA98/TA100) to screen for mutagenicity. Include S9 metabolic activation to detect pro-mutagens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
